
Succinimide, 3-chloro-N-(p-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimide, 3-chloro-N-(p-methoxyphenyl)-: is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of succinimide, where the hydrogen atom at the nitrogen position is replaced by a 3-chloro-N-(p-methoxyphenyl) group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of succinimide with thionyl chloride to form N-chlorosuccinimide, which is then reacted with p-methoxyaniline under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically cooled to below 0°C during the addition of sodium hypochlorite to prevent side reactions and ensure the formation of the desired product .
化学反応の分析
Types of Reactions: Succinimide, 3-chloro-N-(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: In chemistry, Succinimide, 3-chloro-N-(p-methoxyphenyl)- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in various coupling reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of certain enzymes, providing insights into their function and regulation .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, Succinimide, 3-chloro-N-(p-methoxyphenyl)- is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of Succinimide, 3-chloro-N-(p-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
3-Chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features but different functional groups.
N-Chlorosuccinimide: A related compound used in chlorination reactions.
N-Bromosuccinimide: Another halogenated succinimide used in bromination reactions.
Uniqueness: Succinimide, 3-chloro-N-(p-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
36342-13-9 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3 |
InChIキー |
UKFITXSLZKBHSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
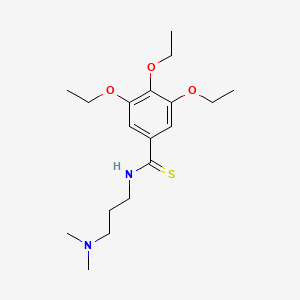
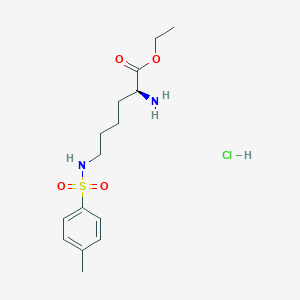

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
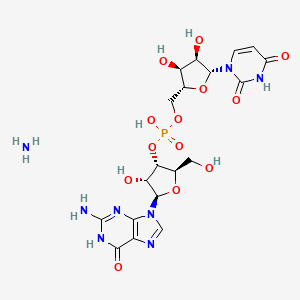
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
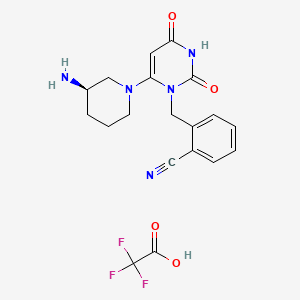
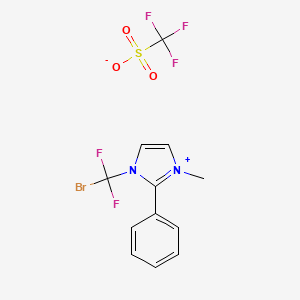
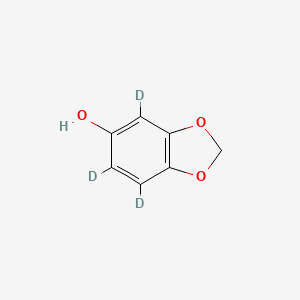
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
